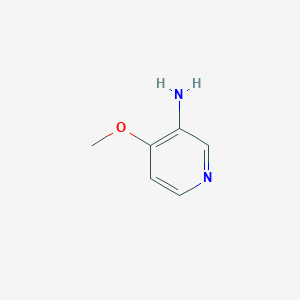

3-Amino-4-methoxypyridine

Beschreibung

Significance of the Pyridine (B92270) Scaffold in Organic Synthesis and Pharmaceutical Science

The pyridine ring is a fundamental building block in organic synthesis, serving as a precursor for a vast array of more complex molecules. numberanalytics.comrsc.org Its utility stems from its aromatic nature, basicity, and the ability to undergo various chemical transformations. wikipedia.orgnih.gov In pharmaceutical science, the pyridine moiety is a privileged structure, frequently incorporated into drug candidates to enhance their biological activity, improve metabolic stability, and increase water solubility. rsc.orgnih.gov A significant number of FDA-approved drugs contain a pyridine ring, highlighting its importance in medicinal chemistry. rsc.orgnih.gov These pharmaceuticals span a wide range of therapeutic areas, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govwjpps.com

The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom, make it susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. wikipedia.orgnih.gov This versatility has led to its inclusion in numerous important compounds beyond pharmaceuticals, such as agrochemicals and functional materials. numberanalytics.com

Overview of Substituted Pyridines in Contemporary Research

Contemporary research continues to explore the vast chemical space of substituted pyridines. Scientists are actively developing novel synthetic methodologies to create highly functionalized pyridine derivatives with tailored properties. nih.govrsc.orgresearchgate.net These methods include modifications of traditional condensation reactions as well as advanced transition-metal-catalyzed cyclizations and cross-coupling reactions. researchgate.net

The focus of current research on substituted pyridines is often driven by the quest for new therapeutic agents. By strategically placing different substituents on the pyridine ring, chemists can modulate the molecule's steric and electronic properties, leading to optimized interactions with biological targets. nih.gov This has resulted in the discovery of potent and selective inhibitors of various enzymes and receptors.

Research Landscape of Aminopyridines

Aminopyridines, which are derivatives of pyridine containing an amino group, represent a particularly important class of substituted pyridines. rsc.orgresearchgate.net They serve as crucial intermediates in the synthesis of a wide range of biologically active compounds. rsc.orgresearchgate.net The amino group can act as a handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

The research on aminopyridines is extensive, with a focus on their synthesis and application in medicinal chemistry. rsc.orgresearchgate.netsciencepublishinggroup.com Scientists are continually exploring new methods for the efficient and selective amination of the pyridine ring. sciencepublishinggroup.com Furthermore, the unique structural and electronic properties of aminopyridines make them valuable ligands in coordination chemistry and building blocks for novel materials. sciencepublishinggroup.com Over 40 compounds containing an aminopyridine moiety are currently on the market, underscoring their significance in drug discovery and development. tandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWMPIWLSQKHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409446 | |

| Record name | 3-AMINO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-09-3 | |

| Record name | 3-AMINO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3 Amino 4 Methoxypyridine

Fundamental Reactivity Profiles of the Pyridine (B92270) Ring System

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene (B151609), with one carbon atom replaced by a nitrogen atom. This substitution has profound effects on the molecule's reactivity. The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density around the ring. wikipedia.orgnumberanalytics.comstackexchange.com This results in a dipole moment and a weaker resonance stabilization compared to benzene. wikipedia.org The nitrogen atom's presence makes the pyridine ring electron-deficient, which in turn makes it less susceptible to electrophilic aromatic substitution reactions than benzene, resembling the reactivity of a deactivated benzene ring like nitrobenzene. wikipedia.orguoanbar.edu.iqpearson.com Conversely, this electron deficiency renders the pyridine ring more prone to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgnumberanalytics.comuoanbar.edu.iq

The nitrogen atom in pyridine possesses a lone pair of electrons in an sp2 hybridized orbital, which lies in the plane of the ring and does not participate in the aromatic π-system. wikipedia.orgquora.com This lone pair is responsible for the basic properties of pyridine, allowing it to act as a Lewis base and react with acids to form pyridinium (B92312) salts. wikipedia.orggcwgandhinagar.com This basicity is a key feature of its chemical character, similar to tertiary amines. wikipedia.org

Influence of Amino and Methoxy (B1213986) Substituents on Pyridine Reactivity

The reactivity of a substituted pyridine, such as 3-Amino-4-methoxypyridine, is significantly influenced by the electronic properties of its substituents. Both the amino (-NH2) and methoxy (-OCH3) groups are generally considered electron-donating groups, which can affect the electron density of the pyridine ring and, consequently, its reactivity. rsc.orggcwgandhinagar.com

Electron-Donating and Electron-Withdrawing Group Effects

Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more reactive towards electrophiles. rsc.orgnih.gov Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack and activating it for nucleophilic attack. stackexchange.com

The position of the substituents is also crucial. In the case of this compound, the amino group at the 3-position and the methoxy group at the 4-position will direct incoming electrophiles to specific positions on the ring. uoanbar.edu.iq

Basicity and Nucleophilic Character

The basicity of pyridine is influenced by substituents. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. scribd.comechemi.comstackexchange.com The pKa of pyridine is approximately 5.25. wikipedia.orgnumberanalytics.com For substituted pyridines, the basicity can be predicted to some extent by the electronic effects of the substituents. For example, 4-dimethylaminopyridine (B28879) is significantly more basic than pyridine due to the strong electron-donating effect of the dimethylamino group. scribd.com

The amino and methoxy groups in this compound would be expected to increase the basicity compared to unsubstituted pyridine due to their electron-donating nature. The lone pair on the amino group and the oxygen of the methoxy group can increase the electron density on the ring nitrogen, making it more available for protonation.

The nucleophilicity of the pyridine nitrogen is also affected by substituents. DFT analysis has been used to predict the nucleophilic character of various substituted pyridines. ias.ac.in Generally, electron-donating groups enhance the nucleophilicity of the pyridine. ias.ac.in

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Pyridine itself is resistant to electrophilic substitution due to the deactivating effect of the nitrogen atom. uoanbar.edu.iqpearson.com Reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq However, the presence of strong electron-donating groups like amino and methoxy can facilitate electrophilic substitution. uoanbar.edu.iqgcwgandhinagar.com In a doubly activated pyridine with both methoxy and amino groups, nitration can occur, with the nitro group typically directing ortho to the amino group and para to the methoxy group. gcwgandhinagar.com

Nucleophilic Substitution: The pyridine ring is inherently more reactive towards nucleophiles than benzene, especially at the 2- and 4-positions. numberanalytics.comuoanbar.edu.iq The presence of electron-withdrawing groups further enhances this reactivity. While the amino and methoxy groups in this compound are electron-donating, nucleophilic substitution can still occur, particularly if a good leaving group is present. For instance, nucleophilic amination of methoxypyridines has been achieved using sodium hydride and lithium iodide. ntu.edu.sg

Cyclization Reactions involving this compound Scaffolds

This compound and similar structures are valuable precursors for the synthesis of fused heterocyclic systems. chemimpex.comnih.govresearchgate.net These reactions often involve the amino group acting as a nucleophile to form a new ring.

[4+1]-Cyclization Strategies for Fused Heterocycles

A notable reaction involving 3-aminopyridine (B143674) derivatives is the [4+1]-cyclization to form fused pyrrole (B145914) rings, such as in the synthesis of azaindoles. chemrxiv.orgresearchgate.netrsc.org This strategy typically involves the reaction of a 3-amino-4-methylpyridine (B17607) with a C1-bielectrophile. chemrxiv.org The reaction's success and regioselectivity can be influenced by the substituents on the pyridine ring.

For example, the synthesis of 2-trifluoromethyl-6-azaindoles has been achieved from 3-amino-4-methylpyridines and trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.orgrsc.org The mechanism is believed to involve the formation of a trifluoroacylated pyridinium salt, which activates the methyl group for cyclization. chemrxiv.orgdigitellinc.com The presence of substituents at the α-position to the nitrogen can hinder this reaction due to steric effects. digitellinc.com While these studies focus on 3-amino-4-methylpyridines, the principles can be extended to understand the potential cyclization reactions of this compound, where the methoxy group would influence the electronic environment and reactivity of the pyridine ring.

Reaction Mechanisms and Mechanistic Elucidation Studies

Detailed mechanistic elucidation studies specifically for this compound are not extensively documented in dedicated research. However, mechanistic insights can be drawn from studies on closely related substituted pyridines and from computational analyses that predict reactivity patterns. The electronic nature of the amino and methoxy substituents dictates the probable reaction pathways.

Theoretical Reactivity and Nucleophilicity:

Computational studies using Density Functional Theory (DFT) on various substituted pyridines provide a framework for understanding the nucleophilicity of this compound. ias.ac.in The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which increases the electron density on the pyridine nitrogen atom, thereby enhancing its nucleophilic character compared to unsubstituted pyridine. ias.ac.in This increased nucleophilicity makes the pyridine nitrogen a primary site for reactions with electrophiles, such as in alkylation or acylation reactions.

Mechanism of Dearomative Alkylation:

A general catalytic methodology for the enantioselective dearomative alkylation of 4-methoxypyridine (B45360) derivatives provides significant insight into a potential reaction mechanism involving the this compound scaffold. acs.org The process involves the dearomatization of an in situ-formed N-acylpyridinium salt, which is then attacked by a Grignard reagent as a nucleophile in the presence of a chiral copper(I) catalyst. acs.org

The proposed mechanism proceeds via the following key steps:

Formation of N-Acylpyridinium Salt: The reaction is initiated by the acylation of the pyridine nitrogen with an acylating agent, such as phenyl chloroformate. This step activates the pyridine ring for subsequent nucleophilic attack.

Nucleophilic Addition: The Grignard reagent (e.g., EtMgBr) adds to the activated pyridinium ring, a process catalyzed by a chiral copper(I) complex. This addition occurs at the C2 position, leading to a dihydropyridone derivative. acs.org

Computational and mechanistic studies for this class of reactions have revealed that the catalyst's structure is crucial for both reactivity and the transfer of chiral information to the product. acs.org While the study did not use this compound as the primary substrate, it successfully demonstrated that a substituent at the 3-position is tolerated, affording the corresponding product in good yield and enantioselectivity. acs.org

| Substrate | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|

| 2-Methyl-4-methoxypyridine | 66% | 97% |

| 2-Ethyl-4-methoxypyridine | 51% | 96% |

| 2-Butyl-4-methoxypyridine | 61% | 80% |

| 3-Substituted-4-methoxypyridine | 62% | 82% |

This table summarizes the results for the enantioselective dearomative addition of EtMgBr to various substituted 4-methoxypyridines, demonstrating the viability of substitution at different ring positions. acs.org

Mechanism of Chemoselective Demethylation:

Another relevant reaction mechanism is the chemoselective demethylation of methoxypyridines. Research on the demethylation of various methoxypyridine derivatives using L-selectride (lithium tri-sec-butylborohydride) has shown that the 4-methoxy group can be selectively removed to yield the corresponding 4-hydroxypyridine (B47283). thieme-connect.com A study on 2-amino-4-methoxypyridine, a constitutional isomer of the subject compound, found the reaction proceeded to completion, albeit slowly, yielding the demethylated product. thieme-connect.com

The proposed reaction mechanism for this demethylation involves a nucleophilic attack by the hydride ion (H⁻) from L-selectride on the methyl group of the 4-methoxy substituent. This is followed by the cleavage of the O-CH₃ bond to yield the 4-hydroxypyridine anion, which is subsequently protonated upon workup. The selectivity of this reaction is notable, as it can be performed in the presence of other methoxy-substituted aromatic rings, such as anisole, without affecting them. thieme-connect.com This highlights a pathway where reactivity is centered on the methoxy group rather than the amino group or the pyridine ring itself.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Amino 4 Methoxypyridine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Amino-4-methoxypyridine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methoxy (B1213986) group. A reported ¹H NMR spectrum in DMSO-d₆ shows the expected signals that confirm the substitution pattern. ambeed.com The two protons of the amino group appear as a broad singlet, while the methoxy group's three protons present as a sharp singlet. ambeed.com The three protons on the pyridine ring appear as distinct multiplets, with their coupling patterns confirming their relative positions. ambeed.com

Table 1: Experimental ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 7.93 | d | 1.2 |

| H-5 | 7.36 | d | 6.4 |

| H-6 | 8.09 | dd | 6.4, 1.2 |

| -NH₂ | 6.01 | br s | N/A |

| -OCH₃ | 4.06 | s | N/A |

Data sourced from patent literature describing the synthesis of related compounds. ambeed.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C-2 | ~138 |

| C-3 | ~125 |

| C-4 | ~155 |

| C-5 | ~108 |

| C-6 | ~142 |

| -OCH₃ | ~56 |

Note: These are estimated values based on analogous substituted pyridine structures.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The exact mass measured by high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₈N₂O. guidechem.com

The monoisotopic mass of the compound is 124.0637 Da. guidechem.com In typical electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 124. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed at m/z 125. thismetalbanddoesnotexist.com

The fragmentation pattern provides structural information. Key fragmentation pathways for this compound would likely involve the loss of stable neutral molecules or radicals from the molecular ion:

Loss of a methyl radical (•CH₃): [M - 15]⁺, resulting in an ion at m/z 109.

Loss of carbon monoxide (CO): [M - 28]⁺, a common fragmentation for methoxy-substituted aromatics, leading to an ion at m/z 96.

Loss of a methoxy radical (•OCH₃): [M - 31]⁺, giving a fragment at m/z 93.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| Exact Monoisotopic Mass | 124.0637 Da | HRMS |

| [M+H]⁺ Ion | m/z 125 | ESI-MS |

| Major Predicted Fragments (EI-MS) | m/z 109, 96, 93 | - |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity.

HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Purity levels as high as 99.63% have been reported by suppliers using HPLC. Current time information in Tampa, FL, US. The separation of aminopyridine isomers can be achieved using various HPLC modes. guidechem.comscribd.com

A representative method for analyzing this compound could employ a reversed-phase or a mixed-mode column. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for separating polar, ionizable compounds like aminopyridines. Current time information in Tampa, FL, US.scribd.com

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Mixed-Mode (e.g., Obelisc R, Amaze HD) or C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., Ammonium (B1175870) Formate or Acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270-280 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: This is a generalized method based on techniques used for similar aminopyridine isomers. scribd.comambeed.com

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While aminopyridines can be analyzed by GC, their polarity can sometimes lead to peak tailing. However, GC is often used by chemical suppliers to confirm purity. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase.

For this compound, a typical GC method would involve injection into a heated port to vaporize the sample, which is then carried by an inert gas through a capillary column.

Table 5: Representative GC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Initial temp ~100 °C, ramp to ~280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This is a generalized method based on standard practices for analyzing pyridine derivatives.

High-Performance Liquid Chromatography (HPLC)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the amino (-NH₂), methoxy (-OCH₃), and pyridine ring structures.

N-H vibrations: The amino group will show characteristic stretching bands in the 3300-3500 cm⁻¹ region.

C-H vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches from the methoxy group are found just below 3000 cm⁻¹.

C-O vibration: The strong C-O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Pyridine ring vibrations: C=C and C=N stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.

Table 6: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amino |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methoxy |

| C=C, C=N Ring Stretch | 1400 - 1600 | Pyridine Ring |

| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether |

Note: Ranges are based on established infrared group frequencies for substituted pyridines and aromatic amines/ethers.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

While no specific crystal structure for this compound (CAS 33631-09-3) was found in the searched literature, studies on closely related compounds, such as metal complexes of 4-methoxypyridine (B45360), have been performed. For instance, the crystal structure of bis(isoselenocyanato-κN)tetrakis(4-methoxypyridine-κN)cobalt(II) has been determined, showing how the 4-methoxypyridine ligand coordinates to the metal center.

An X-ray analysis of this compound would be expected to reveal:

The planarity of the pyridine ring.

The precise bond lengths of the C-N, C-O, C=C, and C=N bonds, offering insight into electron delocalization.

The conformation of the methoxy group relative to the ring.

The presence and geometry of intermolecular hydrogen bonds involving the amino group and the pyridine nitrogen, which would dictate the crystal packing arrangement.

Compound Reference Table

Standardization and Reference Material Applications in Analytical Chemistry

The utility of any chemical compound in quantitative analysis and quality control is fundamentally dependent on its availability as a well-characterized, high-purity reference material. This compound is available commercially as a reference standard, which plays a crucial role in ensuring the accuracy and reliability of analytical methods. chemimpex.com These standards are essential for the identification of the compound, as well as for the calibration of analytical instruments and the validation of analytical procedures.

The standardization of this compound as a reference material involves a comprehensive assessment of its purity and identity. While detailed public information on the development of a certified reference material (CRM) for this specific compound is limited, the process for a reference standard typically involves characterization by multiple independent analytical techniques. This is to ensure that the assigned purity value is accurate and traceable.

Purity assessment is a critical aspect of standardization. For this compound reference standards, purity is often determined by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). chemimpex.commsesupplies.com For instance, some commercial suppliers provide this compound with a purity of ≥ 97% as determined by GC, while others may offer a higher grade with purity levels up to 99.63% as measured by HPLC. chemimpex.commsesupplies.com

In addition to chromatographic purity, the characterization of a reference material would typically involve a suite of spectroscopic and other analytical techniques to confirm the identity and to detect any potential impurities. These methods, while not always detailed in publicly available certificates of analysis for all commercial-grade standards, are standard practice in the production of high-quality reference materials. Such techniques would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure and identify any organic impurities.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, further corroborating the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, and compare it with the theoretical values.

Water Content Determination: Typically by Karl Fischer titration, as the presence of water can affect the purity value.

Residual Solvents Analysis: Often by headspace GC, to quantify any solvents remaining from the synthesis and purification process.

The data generated from these analyses are aggregated to assign a purity value to the reference material. This value is crucial for its application in analytical chemistry.

The primary application of a this compound reference standard is in the quantitative analysis of samples where this compound is an analyte of interest or a potential impurity. For example, in the pharmaceutical industry, it may be used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com In such cases, a reference standard is indispensable for:

Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, GC) for the quantification of this compound in starting materials, reaction mixtures, or final products.

Impurity Profiling: To identify and quantify this compound if it is considered an impurity in another chemical substance.

Quality Control: As a standard in routine quality control testing to ensure that the amount of the compound in a product meets the required specifications.

Below is a table summarizing the typical characteristics of a this compound reference standard based on commercially available information.

| Parameter | Typical Value / Method | Purpose |

| Chemical Identity | Confirmed by Spectroscopic Methods (NMR, MS, IR) | To ensure the standard is the correct compound. |

| Purity (Assay) | ≥ 97% (GC) or ≥ 99.5% (HPLC) | To provide an accurate basis for quantitative measurements. chemimpex.commsesupplies.com |

| Water Content | Determined by Karl Fischer Titration | To account for the presence of water in the purity calculation. |

| Residual Solvents | Determined by Headspace GC | To identify and quantify any remaining solvents from synthesis. |

| Storage Conditions | 2-8°C, protect from light | To ensure the stability of the reference material over time. msesupplies.com |

The use of a well-characterized reference standard of this compound ensures the traceability and comparability of analytical results between different laboratories and over time, which is a cornerstone of modern analytical quality assurance.

Computational Chemistry and Theoretical Studies of 3 Amino 4 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular geometry of chemical compounds. For aminopyridine derivatives, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide insights into the optimized geometry, bond lengths, and bond angles. ias.ac.intandfonline.com These calculations are fundamental for understanding the molecule's stability and reactivity. rasayanjournal.co.in The geometry of a molecule is not significantly altered by weak intramolecular hydrogen bonding. ias.ac.in

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

Table 1: Frontier Orbital Energies and Related Properties of Aminopyridine Derivatives This table is illustrative and will be populated with specific data for 3-Amino-4-methoxypyridine once available.

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | TBA | |

| LUMO Energy | TBA | |

| HOMO-LUMO Gap (ΔE) | TBA | rasayanjournal.co.in |

Mulliken and Natural Atomic Charge Distributions

Mulliken and Natural Bond Orbital (NBO) analyses are employed to determine the distribution of atomic charges within a molecule, offering valuable information about electrophilic and nucleophilic sites. ias.ac.inrasayanjournal.co.in In aminopyridine derivatives, nitrogen atoms typically carry a negative charge. rasayanjournal.co.inresearchgate.net The distribution of charges on carbon atoms can vary, with some exhibiting negative charges while others are positive. rasayanjournal.co.in This charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, helps in understanding the molecule's reactivity and potential for chemical interactions. tandfonline.comrasayanjournal.co.in The analysis of natural charges can also confirm the presence and nature of intramolecular hydrogen bonding. ias.ac.in

Table 2: Calculated Atomic Charges of Selected Atoms in Aminopyridine Derivatives This table is illustrative and will be populated with specific data for this compound once available.

| Atom | Mulliken Charge (e) | Natural Charge (e) | Reference |

|---|---|---|---|

| N (pyridine) | TBA | TBA | rasayanjournal.co.inresearchgate.net |

| N (amino) | TBA | TBA | rasayanjournal.co.inresearchgate.net |

| C3 | TBA | TBA | rasayanjournal.co.in |

| C4 | TBA | TBA | rasayanjournal.co.in |

| O (methoxy) | TBA | TBA |

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR) using Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. tandfonline.comscirp.org These methods can calculate UV-Vis absorption spectra, vibrational frequencies (IR), and nuclear magnetic resonance (NMR) chemical shifts. bohrium.commdpi.com The calculated spectra are often in good agreement with experimental data and aid in the structural elucidation and vibrational analysis of the compound. tandfonline.comnih.gov For example, TD-DFT calculations can predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which corresponds to electronic transitions, often from the HOMO to the LUMO. scirp.orgmdpi.com Similarly, theoretical calculations of IR spectra help in assigning the observed vibrational bands to specific functional groups and modes of vibration. tandfonline.comorientjchem.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR chemical shifts. mdpi.comnih.gov

Table 3: Predicted Spectroscopic Data for Aminopyridine Derivatives This table is illustrative and will be populated with specific data for this compound once available.

| Spectroscopic Property | Predicted Value | Experimental Value | Reference |

|---|---|---|---|

| UV-Vis λmax (nm) | TBA | TBA | scirp.orgmdpi.com |

| Key IR Frequencies (cm⁻¹) | TBA | TBA | tandfonline.comorientjchem.org |

| ¹³C NMR Chemical Shifts (ppm) | TBA | TBA | tandfonline.commdpi.com |

| ¹H NMR Chemical Shifts (ppm) | TBA | TBA | mdpi.comnih.gov |

Non-Linear Optical (NLO) Properties and Materials Design

Aminopyridine derivatives are of interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. rasayanjournal.co.inscirp.org The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. scirp.org Quantum chemical calculations are used to predict NLO properties such as the first-order hyperpolarizability (β). orientjchem.orgresearchgate.net A high value of β indicates a significant NLO response. researchgate.net The design of new NLO materials often involves modifying molecular structures to enhance these properties. scirp.orgresearchgate.net For some organic materials, the third-order nonlinear susceptibility (χ(3)) is a key parameter, and its value can be determined experimentally using techniques like the Z-scan method and also calculated theoretically. scirp.orgsemnan.ac.ir

Table 4: Calculated NLO Properties of Aminopyridine Derivatives This table is illustrative and will be populated with specific data for this compound once available.

| NLO Property | Calculated Value | Reference |

|---|---|---|

| First Hyperpolarizability (β) | TBA | orientjchem.orgresearchgate.net |

| Third-Order Susceptibility (χ(3)) | TBA | scirp.orgsemnan.ac.ir |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility, stability, and interactions of molecules. nih.govacs.org For aminopyridine derivatives, MD simulations can be used to explore different conformations and their relative energies, helping to identify the most stable structures. acs.org This is particularly important for understanding how these molecules might interact with biological targets. acs.org MD simulations can also be used to study the interactions of these molecules with solvents and other surrounding molecules, providing a more realistic picture of their behavior in different environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infobiointerfaceresearch.com For aminopyridine derivatives, QSAR models can be developed to predict their biological activities, such as their potential as enzyme inhibitors or their biodegradability. d-nb.inforsc.org These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural and physicochemical properties. biorxiv.org Validated QSAR models can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent and selective molecules. rsc.orgbiorxiv.org

Molecular Docking and Protein-Ligand Interaction Studies

Computational methods, particularly molecular docking, have become instrumental in understanding the potential biological activity of chemical compounds by simulating their interaction with protein targets. For this compound, while extensive published docking studies are not widely available, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity. Research on analogous aminopyridine derivatives has highlighted their role as scaffolds for developing inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. vulcanchem.com

One area of interest is the potential interaction of this compound with glycogen (B147801) synthase kinase-3 (GSK3), a key enzyme in numerous cellular pathways. biosynth.com Furthermore, related aminopyridine compounds have been investigated as inhibitors of other kinases, such as Abl kinase, a protein implicated in certain types of leukemia. vulcanchem.com

To elucidate the potential binding mode and affinity of this compound, a hypothetical molecular docking study can be proposed. In such a study, the 3D structure of the compound would be docked into the ATP-binding site of a selected kinase, for instance, GSK3β or Abl kinase. The primary objective would be to predict the binding conformation of the ligand and to quantify the strength of the interaction, typically expressed as a binding energy (e.g., in kcal/mol).

The interactions would likely involve hydrogen bonds between the amino group of this compound and key amino acid residues in the kinase's hinge region, a critical area for ATP binding. The pyridine (B92270) nitrogen could also act as a hydrogen bond acceptor. Additionally, the methoxy (B1213986) group and the pyridine ring itself may form van der Waals and hydrophobic interactions with non-polar residues within the binding pocket, further stabilizing the complex.

A detailed analysis of the docked pose would reveal the specific amino acid residues involved in the interaction. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity. The results of such a study could guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Below are interactive tables summarizing the hypothetical results of a molecular docking study of this compound with two potential kinase targets.

Table 1: Hypothetical Molecular Docking Results of this compound with Kinase Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Glycogen Synthase Kinase-3β (GSK3β) | 1Q41 | -6.8 | Val135, Asp133, Lys85 |

Table 2: Detailed Hypothetical Interaction Analysis

| Target Protein | Ligand Atom/Group | Interacting Residue | Interaction Type |

|---|---|---|---|

| GSK3β | 3-Amino group (H) | Val135 (O) | Hydrogen Bond |

| GSK3β | Pyridine N | Lys85 (H) | Hydrogen Bond |

| GSK3β | Methoxy group | Ile62, Val70 | Hydrophobic Interaction |

| Abl Kinase | 3-Amino group (H) | Met318 (O) | Hydrogen Bond |

| Abl Kinase | Pyridine ring | Phe382 | π-π Stacking |

These hypothetical findings underscore the potential of this compound as a kinase inhibitor. The predicted binding energies and interaction patterns provide a solid foundation for future experimental validation and for the structure-based design of novel therapeutic agents.

Medicinal Chemistry and Drug Discovery Applications of 3 Amino 4 Methoxypyridine

Role as a Pharmaceutical Intermediate and Building Block

3-Amino-4-methoxypyridine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its structural features, including the reactive amino and methoxy (B1213986) groups, allow for its incorporation into more complex molecular architectures, making it a key component in the development of novel drugs. chemimpex.comchemimpex.com Researchers have utilized this compound in the creation of new pharmaceuticals, particularly in the fields of anti-inflammatory and anti-cancer agents, due to its capacity for effective interaction with biological targets. chemimpex.com

The versatility of this compound and its derivatives extends to their use in the development of drugs aimed at treating neurological disorders. chemimpex.comchemimpex.com The pyridine (B92270) moiety is a common heterocyclic fragment found in many FDA-approved drugs. mdpi.com The ability to modify the core structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of new compounds, enhancing their efficacy and specificity. chemimpex.com

Beyond pharmaceuticals, this compound also finds application in the agrochemical industry for formulating herbicides and pesticides. chemimpex.com

Development of Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. chemimpex.com The development of novel compounds with anti-inflammatory properties is an active area of research. For instance, 3-hydroxy-4-methoxypyridine-2-carboxylic acid, a related pyridine derivative, has been studied for its potential antioxidant and anti-inflammatory effects. lookchem.com The mechanism of action for some pyridine-based anti-inflammatory drugs involves the inhibition of key inflammatory mediators. rsc.org

Research into pyrimidine (B1678525) derivatives, which share a heterocyclic nitrogen structure with pyridines, has shown that these compounds can inhibit inflammatory mediators like prostaglandin (B15479496) E2, tumor necrosis factor-α (TNF-α), and interleukins. rsc.org Glycogen (B147801) synthase kinase-3 (GSK3) is another protein that plays a key role in regulating inflammatory processes through the NF-κB-induced expression of various cytokines. researchgate.net this compound has been shown to inhibit inflammatory disease progression by inhibiting NF-κB activation and cytokine production. biosynth.com

Research into Anti-cancer Therapies and Mechanisms

This compound and its derivatives have emerged as a significant area of interest in the search for new anti-cancer therapies. chemimpex.com The structural features of these compounds make them suitable candidates for designing molecules that can interact with various targets involved in cancer progression. chemimpex.comchemimpex.com

Glioblastoma, an aggressive form of brain cancer, exhibits altered metabolic pathways, including an increased reliance on glycogen metabolism. nih.govnih.gov Research has shown that this compound can inhibit the uptake of glycogen by glioblastoma cells and reduce the rate of glycogen synthesis within these cells. biosynth.com This disruption of a key metabolic pathway presents a potential therapeutic strategy for targeting glioblastoma. biosynth.comnih.gov

Glycogen synthase kinase-3 (GSK3) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including the regulation of glycogen synthase. researchgate.netnih.gov GSK3 is considered a therapeutic target for several diseases, including cancer. researchgate.net this compound has been identified as an inhibitor of both GSK3 and glycogen synthase. biosynth.com By inhibiting these enzymes, it can interfere with the energy metabolism of cancer cells. biosynth.comnih.gov The inhibition of GSK3 can also mimic the effects of growth factor signaling pathways, which can be beneficial in diseases where these pathways are underactive. google.com

Table 1: Investigated Pyridine Derivatives as GSK3 Inhibitors

| Compound | Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyridine-based compounds | GSK3 | Diabetes, Neurodegenerative disorders, Cancer | google.com |

This table is for illustrative purposes and includes pyridine derivatives in general, as specific data for this compound was not available in the search results.

A fundamental characteristic of cancer cells is their rapid proliferation, which necessitates a high rate of protein synthesis. doctaris.comecancer.org Targeting protein synthesis is, therefore, a viable strategy for cancer therapy. This compound has been shown to inhibit the growth of cancer cells by inhibiting protein synthesis. biosynth.com The disruption of this essential cellular process can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.com

Glycogen Synthase Kinase-3 (GSK3) and Glycogen Synthase Inhibition

Investigation of Neurological Disorder Treatments

Aminopyridines, the class of compounds to which this compound belongs, have been investigated for their potential in treating various neurological disorders. nih.govnih.gov The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels, which can enhance neurotransmitter release and improve nerve impulse conduction. nih.govnih.gov

This compound, specifically, is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com While direct clinical applications of this compound itself are not detailed, its role as a building block is significant. chemimpex.comchemimpex.com For instance, other aminopyridines like 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP) are used in the treatment of conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome. nih.govnih.gov The development of new heterocyclic compounds for neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research. mdpi.com

Enzyme Inhibition and Receptor Binding Studies

While direct studies on this compound as a ribonucleotide reductase (RNR) inhibitor are not extensively documented, the 3-aminopyridine (B143674) scaffold is a core component of potent RNR inhibitors. RNR is a critical enzyme for DNA synthesis, making it a key target for anticancer agents. nih.gov A well-known RNR inhibitor based on this scaffold is Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP). nih.govwikipedia.org This compound has demonstrated significant antineoplastic activity by potently inhibiting RNR. nih.govresearchgate.net The mechanism involves strong chelation of iron, which is essential for the enzyme's catalytic activity. wikipedia.org The effectiveness of Triapine and its derivatives highlights the potential of the 3-aminopyridine core in designing potent RNR inhibitors for cancer therapy. researchgate.netrndsystems.com

The 3-aminopyridine structure is integral to the development of inhibitors for Janus Kinase 2 (JAK2), a tyrosine kinase involved in signaling pathways that regulate cell proliferation and differentiation. nih.gov Dysregulation of JAK2 is linked to myeloproliferative neoplasms and other hematologic malignancies. nih.govnih.gov Studies on aminopyridine derivatives have shown their potential as direct JAK2 inhibitors. For instance, the compound KRC-180, an aminopyridine derivative, was found to directly inhibit the JAK2 protein at its catalytic site. nih.govnih.gov This inhibition leads to a reduction in the phosphorylation of downstream signaling molecules like STAT3 and STAT5, suppressing the growth of leukemic cells. nih.govnih.gov Another study reported that 3-methoxypyridine-2-amine, a compound structurally related to this compound, showed a strong inhibitory effect against JAK2 with an IC₅₀ of 6 nM. rsc.org Computational studies, including 3D-quantitative structure–activity relationship (QSAR) models, have been used to investigate the binding behavior of 2-aminopyridine (B139424) derivatives as JAK2 inhibitors, aiming to design novel inhibitors with enhanced potency. tandfonline.com

This compound is a key structural element in a class of molecules known as gamma-secretase modulators (GSMs), which are being investigated as potential treatments for Alzheimer's disease. nih.gov Gamma-secretase is an enzyme complex responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides. nih.govnih.gov Unlike gamma-secretase inhibitors (GSIs), which block all cleavage and can cause side effects due to inhibiting the processing of other substrates like Notch, GSMs allosterically modulate the enzyme. nih.govrupress.org This modulation selectively reduces the production of the toxic, aggregation-prone Aβ42 peptide, while increasing the levels of shorter, less harmful Aβ peptides like Aβ37 and Aβ38. nih.govnih.gov Research has led to the design of novel methoxypyridine-derived GSMs with improved activity and drug-like properties, including better solubility and the ability to cross the blood-brain barrier. nih.gov

Janus Kinase 2 (JAK2) Inhibition (for related compounds)

Modulating Biological Pathways and Therapeutic Targets

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1, and IL-6. researchgate.netnih.gov The aminopyridine scaffold has been incorporated into molecules designed to modulate this pathway. For example, a novel imidazo[1,2-a]pyridine (B132010) derivative was shown to lower the levels of inflammatory cytokines and suppress NF-κB activity in cancer cell lines. researchgate.net The mechanism involved reducing the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS), which are regulated by NF-κB. researchgate.net While not directly involving this compound, these findings indicate that the broader class of aminopyridine derivatives can serve as a template for developing anti-inflammatory agents by targeting the NF-κB pathway. researchgate.netmdpi.com This pathway's activation is a critical event in the innate immune response and is implicated in a wide range of inflammatory diseases. frontiersin.org

Structure-Activity Relationship (SAR) Studies and Ligand Design

Structure-activity relationship (SAR) studies have been crucial in optimizing aminopyridine-based compounds for various therapeutic targets. In the development of gamma-secretase modulators (GSMs), the this compound motif has been a focus of extensive SAR exploration. nih.gov Studies on a series of methoxypyridine-derived GSMs revealed that the methoxy group on the pyridine ring was important for maintaining potency in reducing Aβ42 production. nih.gov

Ligand design efforts focused on modifying the heterocyclic core to improve both potency and ADMET (absorption, distribution, metabolism, excretion, and toxicology) properties. nih.gov For instance, replacing a fluoro substituent with a methoxyphenyl group was well-tolerated, whereas the addition of another nitrogen atom into the ring was detrimental to activity. nih.gov These SAR studies led to the discovery of compounds with improved aqueous solubility and the ability to penetrate the central nervous system, which are critical properties for drugs targeting Alzheimer's disease. nih.gov Similar SAR principles have been applied to develop aminopyridine derivatives as inhibitors for other targets, such as JAK2 and ALK2, demonstrating the versatility of this chemical scaffold in medicinal chemistry. rsc.orgacs.org

| Compound/Series | Target/Activity | Key Research Findings |

| Triapine (3-AP) | Ribonucleotide Reductase (RNR) Inhibition | A potent RNR inhibitor with demonstrated antineoplastic activity. nih.govresearchgate.net |

| 3-Methoxypyridine-2-amine | Janus Kinase 2 (JAK2) Inhibition | Exhibits a strong inhibitory effect on JAK2 with an IC₅₀ value of 6 nM. rsc.org |

| KRC-180 | Janus Kinase 2 (JAK2) Inhibition | An aminopyridine derivative that directly inhibits the JAK2 catalytic site and suppresses leukemic cell growth. nih.govnih.gov |

| Methoxypyridine Derivatives | Gamma-Secretase Modulation | Act as allosteric modulators, selectively reducing toxic Aβ42 peptide production while increasing shorter Aβ forms. nih.gov The methoxy group is key for potency. nih.gov |

| Imidazo[1,2-a]pyridine Derivative | NF-κB Pathway Modulation | Suppresses NF-κB activity and lowers levels of inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS). researchgate.net |

Scaffold Derivatization and Analog Development for Enhanced Efficacy

The this compound scaffold serves as a valuable starting point for the development of potent and selective modulators of various biological targets. Through systematic derivatization and the creation of analogs, researchers have successfully enhanced the therapeutic efficacy of lead compounds.

A notable example is in the development of γ-secretase modulators (GSMs), which are investigated for their potential in treating Alzheimer's disease by altering the production of amyloid-beta (Aβ) peptides. In one study, the introduction of a methoxypyridine B-ring into a tetracyclic scaffold led to a significant improvement in the inhibition of Aβ42 production. nih.gov The parent pyridine compound was relatively inactive, but the addition of a methoxy group at the 3-position of the pyridine ring (relative to the point of attachment, creating a 4-methoxypyridine (B45360) in the context of the larger scaffold) restored and enhanced the compound's potency. nih.gov Specifically, the 3-methoxypyridine (B1141550) analog 22d showed a nearly three-fold improvement in activity over the unsubstituted parent pyridine, with an IC₅₀ value of 60 nM. nih.gov This highlights the critical role of the methoxy group in improving the compound's interaction with the γ-secretase enzyme complex. nih.gov

Further derivatization of this scaffold underscored the importance of the methoxypyridyl B-ring. Analogs incorporating this feature consistently demonstrated improved activity in inhibiting Aβ42 production compared to those with a methoxyphenyl B-ring. nih.gov

| Compound | Modification | Target | Potency (IC₅₀) |

| Parent Pyridine | Unsubstituted Pyridine B-ring | γ-secretase (Aβ42 production) | >1000 nM nih.gov |

| 22d | 3-Methoxypyridine B-ring | γ-secretase (Aβ42 production) | 60 nM nih.gov |

| 23 | 3-Hydroxypyridine B-ring | γ-secretase (Aβ42 production) | 170 nM nih.gov |

In a different therapeutic area, derivatives of aminopyridine have been explored as inhibitors of Janus kinase 2 (JAK2), a target for myeloproliferative neoplasms and rheumatoid arthritis. rsc.org While the specific isomer 3-methoxypyridine-2-amine was identified as a potent JAK2 inhibitor, the principles of scaffold derivatization are broadly applicable. rsc.org The development of quantitative structure-activity relationship (QSAR) models for such compounds helps in predicting the bioactivities of new analogs, guiding the synthesis of more effective inhibitors. rsc.org

Similarly, in the pursuit of corticotropin-releasing factor receptor-1 (CRF1) antagonists for anxiety and depression, the introduction of a substituted pyridyl group was key to improving efficacy. Researchers developed a series of 8-(substituted pyridyl)pyrazolo[1,5-a]-1,3,5-triazines. Introducing a 2-methyl-6-methoxypyrid-3-yl group at the 8-position of the pyrazolotriazine core resulted in analogs with superior receptor binding affinity, ultimately leading to a compound that was advanced to clinical trials. sci-hub.se

Drug Likeness and Pharmacokinetic Profile Enhancement

Beyond improving potency, the derivatization of the this compound scaffold and its analogs is crucial for optimizing drug-likeness and pharmacokinetic properties. The pyridine moiety itself is often incorporated into drug candidates to improve water solubility. researchgate.net

In the development of GSMs, the inclusion of the methoxypyridine functionality was a deliberate strategy to address the limited aqueous solubility of earlier compounds in the series. nih.gov This modification successfully enhanced solubility while simultaneously boosting potency. nih.gov For example, the kinetic aqueous solubility at pH 7.4 for methoxypyridyl analogs 31d and 33d was significantly improved compared to earlier leads, which is a critical factor for oral bioavailability. nih.gov Furthermore, in vivo pharmacokinetic analysis revealed that several compounds from this novel series were capable of crossing the blood-brain barrier (BBB), a prerequisite for targeting the γ-secretase enzyme in the central nervous system. nih.gov

| Compound/Analog Series | Scaffold Feature | Observed Pharmacokinetic/Drug-Like Improvement |

| GSM Analogs (e.g., 31d, 33d) | Methoxypyridine B-ring | Increased aqueous solubility. nih.gov |

| Novel GSM Series | Methoxypyridine motif | Demonstrated ability to cross the blood-brain barrier. nih.gov |

| CRF1 Antagonists | 2-Methyl-6-methoxypyrid-3-yl group | Improved water solubility and overall pharmacokinetic profile, leading to a clinical candidate. sci-hub.se |

The effort to develop CRF1 receptor antagonists also illustrates this principle. A key goal was to enhance water solubility and improve the pharmacokinetic profile over earlier compounds. sci-hub.se By incorporating a 2-methyl-6-methoxypyrid-3-yl group, researchers were able to create analogs with not only high potency but also a good pharmacokinetic profile in preclinical species, making them suitable for further development. sci-hub.se These examples demonstrate a clear strategy where the methoxypyridine scaffold is leveraged to produce compounds that balance high efficacy with favorable drug-like properties, a central challenge in modern drug discovery.

Agrochemical Research and Development of 3 Amino 4 Methoxypyridine Analogs

Application in Herbicide and Pesticide Formulation

While extensive, publicly documented research on the direct application of 3-Amino-4-methoxypyridine in commercial agrochemical formulations remains limited, its significance as a chemical intermediate is recognized within the industry. chemimpex.com The structure of this compound, which incorporates both an amino and a methoxy (B1213986) group on a pyridine (B92270) scaffold, renders it a valuable building block for the synthesis of more complex, biologically active molecules designed for crop protection. chemimpex.comcymitquimica.com

The utility of related aminopyridine compounds in agriculture is well-established. For example, 4-aminopyridine (B3432731) is utilized as a bird repellent in agricultural settings. orst.eduherts.ac.uk Furthermore, research into closely related analogs such as 3-Amino-2-methoxy-4-methylpyridine and 3-Amino-2-methoxy-4-pyridinecarboxylic acid underscores their role as precursors in the synthesis of herbicides and pesticides. chemimpex.comnetascientific.com This suggests a similar synthetic potential for this compound. The ongoing development of novel pyridine derivatives is a key strategy in the quest for new and effective insecticidal agents. acs.org

Enhancement of Crop Protection and Yield

The investigation of this compound and its analogs in agrochemical research is fundamentally aimed at improving crop protection and, consequently, increasing agricultural yields. chemimpex.com The inherent biological activity of the aminopyridine structure is a primary driver of this research. cymitquimica.com For instance, agrochemical formulations based on derivatives of the related compound 4-Amino-3-methylpyridine have demonstrated efficacy in controlling both weeds and insect pests in major crops such as corn and soybeans.

The potential efficacy of such formulations, based on data from a related compound, is illustrated in the following table.

| Agrochemical | Active Ingredient | Application | Efficacy |

| Herbicide A | 4-Amino-3-methylpyridine | Weed control in corn crops | 85% reduction in weed biomass |

| Pesticide B | 4-Amino-3-methylpyridine | Insect control in soybeans | 90% reduction in pest population |

The creation of such targeted agrochemicals is a critical component of effective pest management strategies, which are essential for enhancing agricultural productivity. chemimpex.comchemimpex.com The synthesis of new pyridine derivatives remains an active area of research for the discovery of novel compounds with insecticidal properties for crop protection. mdpi.com

Development of Next-Generation Agrochemicals

The pyridine ring is a privileged scaffold in the design of modern agrochemicals, largely due to its capacity to confer potent biological activity. A key focus in the development of next-generation agrochemicals is the synthesis and evaluation of novel pyridine derivatives. It has been demonstrated that the strategic functionalization of the pyridine ring, for example with trifluoromethyl groups, can significantly enhance the biological activity of pesticides. agropages.com This can lead to benefits such as lower application rates and reduced environmental persistence. agropages.com

Research into compounds like this compound and its analogs is part of a wider scientific endeavor to discover new active ingredients that offer improved efficacy, greater selectivity, and more favorable environmental profiles. google.com The synthesis of a diverse range of pyridine-based molecules is a continuous effort in the search for innovative and effective insecticides. acs.org

Biological Activity Modification for Agricultural Applications

A key aspect of agrochemical research is the modification of the biological activity of molecules like aminopyridine derivatives for specific agricultural uses. The type and position of functional groups on the pyridine ring, such as the amino and methoxy groups in this compound, play a pivotal role in how the molecule interacts with its biological targets. cymitquimica.comcymitquimica.com This allows for the precise tuning of a compound's properties to maximize its effectiveness against target pests or weeds while minimizing potential harm to non-target species.

The structural similarities between the herbicide aminopyralid (B1667105) and other pyridine carboxylic acid herbicides like clopyralid (B1669233) and picloram (B1677784) illustrate how modifications to the core pyridine structure can lead to the development of new herbicidal compounds with distinct properties. mass.gov A fundamental component of developing new agrochemicals is the systematic study of how different substituents on the pyridine ring influence its biological activity. researchgate.net

Environmental Fate and Persistence Study Methodologies

Understanding the environmental fate and persistence of pyridine-based agrochemicals is essential for a comprehensive assessment of their environmental impact. The methodologies for these investigations typically involve a combination of laboratory and field studies to determine the behavior of the compound in critical environmental compartments like soil and water.

The primary parameters evaluated in these studies include:

Aerobic and Anaerobic Degradation: The rate at which the compound breaks down in the presence (aerobic) or absence (anaerobic) of oxygen is measured in controlled laboratory settings. For example, the herbicide aminopyralid exhibits a moderate rate of metabolism in aerobic soils, with a half-life that can range from approximately 31.5 to 193 days. mass.gov

Photodegradation: The stability of the compound when exposed to sunlight is assessed. In the case of aminopyralid, it can undergo rapid photodegradation in clear, shallow water, with a half-life of just 0.6 days. mass.govepa.gov

Mobility in Soil: The potential for the compound to move through the soil is investigated through soil column leaching experiments and by determining its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Due to its high solubility and low adsorption to soil particles, aminopyralid is predicted to be highly mobile in most soil types. mass.govepa.gov

Metabolite Identification: A crucial component of environmental fate studies is the identification and characterization of any significant breakdown products, known as metabolites. For instance, the degradation of the herbicide fluroxypyr (B1673483) in soil leads to the formation of several metabolites, including a methoxypyridine compound. agronomy.orgnih.gov The persistence and mobility of these metabolites are also subject to investigation. agronomy.orgnih.gov

The table below summarizes the environmental fate characteristics of several related pyridine herbicides, providing an overview of the types of data that are collected and analyzed in these studies.

| Compound | Half-life in Soil (Aerobic) | Mobility in Soil | Key Degradation Pathway |

| 4-Aminopyridine | 3 to 32 months orst.edu | Low orst.edu | Slow microbial degradation orst.edu |

| Aminopyralid | 31.5 to 193 days mass.gov | High mass.govepa.gov | Moderate microbial degradation, rapid aqueous photolysis mass.govepa.gov |

| Fluroxypyr | 28 to 78 days nih.gov | Moderate agronomy.org | Microbial degradation to pyridinol and methoxypyridine metabolites agronomy.orgnih.gov |

These established methodologies provide a robust framework for regulators and scientists to predict the environmental behavior of new agrochemical compounds and to conduct thorough risk assessments. whiterose.ac.uk

Materials Science Applications and Advanced Material Development with 3 Amino 4 Methoxypyridine

Incorporation into Polymers and Coatings

3-Amino-4-methoxypyridine is utilized in the production of advanced materials, including polymers and coatings. chemimpex.com The amino group on the pyridine (B92270) ring provides a reactive site for polymerization reactions, allowing it to be chemically integrated into polymer backbones or side chains. This incorporation can modify the fundamental properties of the resulting polymer. In coatings, it can be used as a component in the formulation to confer specific characteristics onto the surface finish. Its stability and reactivity are advantageous for creating robust formulations. chemimpex.com While specific examples of polymers are not detailed in the provided research, its role as an intermediate is highlighted in the development of new materials. chemimpex.comchemimpex.com

| Component | Function | Potential Outcome | Reference |

|---|---|---|---|

| This compound | Monomer or Co-monomer | Modification of polymer backbone, altering thermal and mechanical properties. | chemimpex.com |

| This compound | Curing Agent | Cross-linking of polymer chains in thermosetting resins (e.g., epoxies). | chemimpex.com |

| This compound | Coating Additive | Enhancement of surface properties such as adhesion and chemical resistance. | chemimpex.comchemimpex.com |

Exploration of Optical and Electronic Material Properties

The exploration of pyridine derivatives for applications in optical and electronic materials is an active area of research due to the electronic characteristics of the pyridine ring. scirp.orgmdpi.com The π-conjugated system of the ring, influenced by electron-donating (amino, methoxy) and electron-withdrawing groups, can lead to interesting photophysical behaviors. scirp.orgmdpi.com

Research into related aminopyridine compounds has shown potential for nonlinear optical (NLO) properties, which are crucial for applications in optical communications and frequency conversion. scirp.org For example, materials synthesized from the related compound 2-amino-4-methylpyridine (B118599) have been investigated for their third-order nonlinear optical characteristics. scirp.org Similarly, other substituted aminonitropyridine isomers have been studied for their structural and photophysical behavior, indicating their potential in optoelectronics. mdpi.com

While these findings in related molecules suggest a potential avenue for investigation, specific research detailing the optical and electronic properties of materials derived explicitly from this compound is not extensively documented in the available literature. Further studies are required to characterize its specific contributions to these advanced material properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H8N2O | chemimpex.comoakwoodchemical.comnih.gov |

| Molecular Weight | 124.14 g/mol | chemimpex.comoakwoodchemical.comnih.gov |

| CAS Number | 33631-09-3 | chemimpex.comoakwoodchemical.comnih.gov |

| Appearance | Dark brown crystalline solid | chemimpex.com |

| Melting Point | 60-66 °C | chemimpex.com |

| IUPAC Name | 4-methoxypyridin-3-amine | nih.gov |

Biochemical Investigations and Biological Pathway Elucidation

Enzyme Interaction Studies

3-Amino-4-methoxypyridine has been demonstrated to interact with and inhibit several key enzymes, influencing various cellular processes. It has been shown to inhibit glycogen (B147801) synthase kinase-3 (GSK3) and glycogen synthase. This inhibition is significant as these enzymes are crucial for glycogen metabolism. Furthermore, the compound has been observed to inhibit the activation of NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that controls transcription of DNA, cytokine production, and cell survival. This suggests a role in modulating inflammatory pathways. The interaction of aminopyridine derivatives with various other enzymes, such as dehydrogenases and reductases, has also been a subject of study, indicating a broad potential for this class of compounds to influence enzymatic activities. thegoodscentscompany.com

| Enzyme/Protein Complex | Observed Effect | Potential Implication |

|---|---|---|

| Glycogen Synthase Kinase-3 (GSK3) | Inhibition | Modulation of glycogen metabolism |

| Glycogen Synthase | Inhibition | Modulation of glycogen metabolism |

| NFκB | Inhibition of activation | Modulation of inflammatory and cell survival pathways |

Metabolic Pathway Analysis

The influence of this compound extends to the modulation of cellular metabolic pathways. The compound has been shown to inhibit the uptake of glycogen by glioblastoma cells, leading to a decreased rate of glycogen synthesis. It also inhibits the production of ATP in cardiac muscle cells.

While specific metabolic studies on this compound are not extensively detailed in the available literature, predictions for the parent compound, 3-aminopyridine (B143674), suggest that 3-hydroxylation of the pyridine (B92270) ring and the formation of hydroxylamines are plausible metabolic pathways. epa.gov For comparative purposes, the metabolism of the related isomer 4-aminopyridine (B3432731) (dalfampridine) has been studied in humans, revealing that it undergoes limited metabolism. nih.gov The primary metabolites identified were 3-hydroxy-4-aminopyridine and its sulfate (B86663) conjugate, with the cytochrome P450 enzyme CYP2E1 identified as the major enzyme responsible for the initial hydroxylation step. nih.gov This suggests that hydroxylation could be a potential metabolic route for aminopyridines.

| Metabolic Effect | Affected Cell Type/System | Observed Outcome |

|---|---|---|

| Glycogen Uptake | Glioblastoma cells | Inhibited |

| Glycogen Synthesis | Glioblastoma cells | Decreased rate |

| ATP Production | Cardiac muscle cells | Inhibited |

Receptor Binding Assays

Receptor binding assays have begun to elucidate the specific molecular targets of this compound. The compound has been identified as a component in studies of negative allosteric modulators that reduce binding at the Kv11.1 potassium ion channel receptor. universiteitleiden.nl Furthermore, broader research into 3-aminopyridine derivatives has shown their ability to bind at central nicotinic receptors, indicating a potential area for further investigation with this compound. thegoodscentscompany.com

| Receptor | Role of Compound | Finding |

|---|---|---|

| Kv11.1 Potassium Ion Channel | Negative Allosteric Modulator universiteitleiden.nl | Reduces ligand binding |

| Central Nicotinic Receptors | Potential Ligand (as a derivative) thegoodscentscompany.com | Derivatives of 3-aminopyridine have shown binding activity |

Environmental Research and Impact Studies of 3 Amino 4 Methoxypyridine

Studies on Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) and measured through the bioconcentration factor (BCF) in aquatic organisms.

There are no specific experimental or modeled data available in the scientific literature concerning the bioaccumulation potential of 3-Amino-4-methoxypyridine. The octanol-water partition coefficient (Log Kow) has been predicted to be 0.1, which would suggest a low potential for bioaccumulation. nih.gov However, this is a computed value and has not been experimentally verified. Studies determining the bioconcentration factor (BCF) in fish or other aquatic organisms have not been found.

For other aminopyridines, the potential for bioconcentration in aquatic organisms is considered to be low. epa.gov

Table 2: Bioaccumulation Data for this compound

| Parameter | Value | Species | Source |

| Octanol-Water Partition Coefficient (Log Kow) | 0.1 (Predicted) | Not applicable | nih.gov |

| Bioconcentration Factor (BCF) | No data available | Not applicable |

Ecotoxicological Assessments

Ecotoxicological assessments evaluate the potential adverse effects of a chemical on ecosystems, focusing on various organisms such as fish, aquatic invertebrates (like Daphnia), and algae. These studies determine acute and chronic toxicity levels.

No specific ecotoxicological studies for this compound were found in the reviewed scientific literature and databases. Therefore, data on its toxicity to key environmental indicator species are not available. General hazard classifications indicate that the substance is harmful if swallowed, but this does not provide specific endpoints for environmental organisms. nih.gov

It is known that other aminopyridines can exhibit significant toxicity. For example, 4-aminopyridine (B3432731) is known to be highly toxic to birds and moderately toxic to fish. orst.eduherts.ac.uk However, the ecotoxicological profile of one compound cannot be directly extrapolated to another without supporting data.

Table 3: Ecotoxicity Data for this compound

| Test Organism | Endpoint (e.g., LC50, EC50) | Value | Exposure Duration | Source |

| Fish (e.g., Oncorhynchus mykiss) | LC50 | No data available | ||

| Aquatic Invertebrate (e.g., Daphnia magna) | EC50 | No data available | ||

| Algae (e.g., Pseudokirchneriella subcapitata) | EC50 | No data available |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-methoxypyridine, and how do reaction conditions influence yield?

- Answer : The synthesis of this compound (CAS 33631-09-3) typically involves functionalization of pyridine precursors. One approach includes nucleophilic substitution or reduction of nitro intermediates. For example, potassium salts of cyano-pyridones reacting with α-halogenocarbonyl compounds can yield alkoxy-cyanopyridines, which are cyclized to form amino-substituted derivatives (Scheme 6 in ). Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., sodium ethoxide) critically affect regioselectivity and purity. Confirmation of structure requires NMR and mass spectrometry ( ).